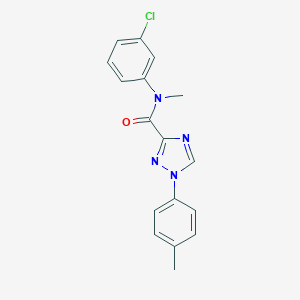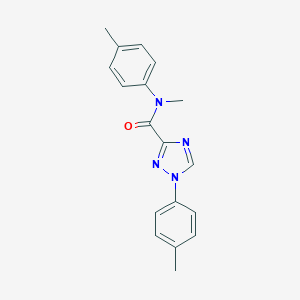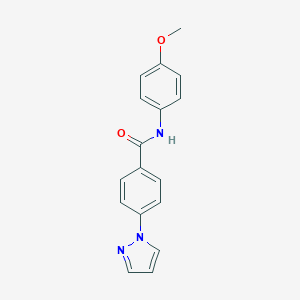
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMXAA, is a small molecule with potential anti-tumor properties. It was first synthesized in the 1980s and has since been investigated for its ability to induce tumor necrosis and stimulate the immune system.
作用机制
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to work by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha and interleukin-6. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to activate immune cells, including dendritic cells and natural killer cells. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to induce tumor necrosis and inhibit angiogenesis.
实验室实验的优点和局限性
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-tumor properties. However, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have some toxicity in animal models.
未来方向
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is in combination therapy with other anti-tumor agents. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the activity of other anti-tumor agents, such as cisplatin and paclitaxel. Another area of interest is in the development of more potent and selective STING agonists. Finally, there is interest in investigating the potential use of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in combination with immunotherapy, such as checkpoint inhibitors.
合成方法
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl magnesium bromide, followed by the reaction with 3-methyl-2-pyridinecarboxaldehyde. The resulting compound is then reduced to form 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
科学研究应用
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells.
属性
分子式 |
C14H14Cl2N2O3S |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
2,5-dichloro-4-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-9(2)5-4-6-17-14/h4-8H,3H2,1-2H3,(H,17,18) |
InChI 键 |
RAOPSNKBSVJSRU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
规范 SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)






![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)

